molecular formula C10H11ClO B1215950 2,4,6-Trimethylbenzoyl chloride CAS No. 938-18-1

2,4,6-Trimethylbenzoyl chloride

Cat. No. B1215950
CAS RN: 938-18-1
M. Wt: 182.64 g/mol
InChI Key: UKRQMDIFLKHCRO-UHFFFAOYSA-N
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Patent
US07094931B2

Procedure details

Under argon and with exclusion of moisture, 2.76 g of lithium (0.40 mol) are suspended at room temperature in 100 ml of THF and this suspension is charged with 0.10 g (0.00078 mol) of naphthalene. This mixture is then stirred for 10 minutes at room temperature. With occasional cooling and vigorous stirring, 45.2 g (0.0 mol) of P-chlorodiphenyl phosphine are added dropwise to the dark brown suspension at 10–25° C. After stirring for 4 hours, the red solution is filtered via a glass frit (G2 porosity) into a sulfonation flask with exclusion of moisture and using argon as protective gas. 38.0 g (0.2 mol) of 2,4,6-trimethylbenzoyl chloride are added dropwise, with stirring and cooling, at 10–20° C. over 1 hour and the mixture is then stirred for another 30 minutes. The organic phase is concentrated by evaporation in a Rotavap and the residue is taken up in 100 ml of toluene and charged, with vigorous stirring at a temperature from 50–60° C., with 23.0 g (0.20 mol) of hydrogen peroxide (30%). The reaction is complete after stirring for 30 minutes. The reaction emulsion is poured on water and washed with an aqueous saturated sodium hydrogencarbonate solution and then dried over magnesium sulfate and filtered. The filtrate is concentrated by evaporation in a Rotavap. The residue is crystallised from petroleum ether/ethyl acetate and dried in a vacuum drying oven at 40° C., yielding 55.0 g (79% of theory) of the title compound in the form of a yellow powder having a melting point of 89–90° C.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
45.2 g
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Four
Quantity
23 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li].C1C2C(=CC=CC=2)C=CC=1.Cl[P:13]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH3:26][C:27]1[CH:35]=[C:34]([CH3:36])[CH:33]=[C:32]([CH3:37])[C:28]=1[C:29](Cl)=[O:30].[OH:38]O>C1COCC1>[CH3:26][C:27]1[CH:35]=[C:34]([CH3:36])[CH:33]=[C:32]([CH3:37])[C:28]=1[C:29]([P:13](=[O:38])([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:30] |^1:0|

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
[Li]
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
45.2 g
Type
reactant
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
38 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C(=CC(=C1)C)C
Step Five
Name
Quantity
23 g
Type
reactant
Smiles
OO
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture is then stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With occasional cooling
STIRRING
Type
STIRRING
Details
After stirring for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the red solution is filtered via a glass frit (G2 porosity) into a sulfonation flask with exclusion of moisture and
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling, at 10–20° C. over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture is then stirred for another 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated by evaporation in a Rotavap
ADDITION
Type
ADDITION
Details
charged
STIRRING
Type
STIRRING
Details
after stirring for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction emulsion is poured on water
WASH
Type
WASH
Details
washed with an aqueous saturated sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated by evaporation in a Rotavap
CUSTOM
Type
CUSTOM
Details
The residue is crystallised from petroleum ether/ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven at 40° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(C(=O)P(C2=CC=CC=C2)(C2=CC=CC=C2)=O)C(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.